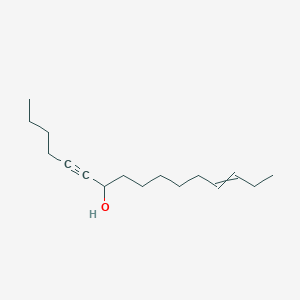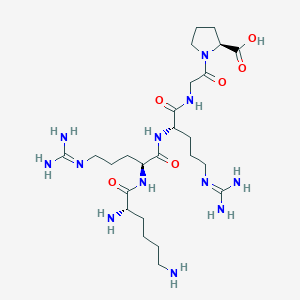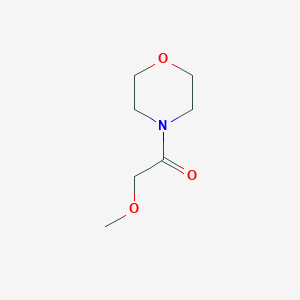
Hexadec-13-en-5-yn-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-13-en-5-yn-7-ol is an organic compound with the molecular formula C₁₆H₂₈O It is characterized by the presence of both an alkene and an alkyne functional group, as well as a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadec-13-en-5-yn-7-ol can be achieved through several methods. One common approach involves the partial hydrogenation of a precursor compound containing multiple triple bonds. For instance, starting from a compound like dodec-11-yn-1-ol, a series of reactions including partial hydrogenation and functional group transformations can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexadec-13-en-5-yn-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne and alkene groups can be selectively reduced to yield saturated hydrocarbons.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Acidic or basic conditions can facilitate the substitution of the hydroxyl group with other functional groups.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexadec-13-en-5-yn-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadec-13-en-5-yn-7-ol involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and processes. For instance, its hydroxyl group can form hydrogen bonds, while the alkyne and alkene groups can undergo addition reactions, modifying the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
Hexadec-11-en-1-ol: Similar in structure but lacks the alkyne group.
Tetradec-11-en-1-ol: Shorter carbon chain and different functional group positioning.
Hexadec-11-yn-1-ol: Contains an alkyne group but differs in the position of the functional groups.
Uniqueness
Hexadec-13-en-5-yn-7-ol is unique due to its specific combination of functional groups and carbon chain length
Properties
CAS No. |
917883-04-6 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadec-13-en-5-yn-7-ol |
InChI |
InChI=1S/C16H28O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h5,7,16-17H,3-4,6,8-11,13,15H2,1-2H3 |
InChI Key |
QYSHSBOHQOMIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(CCCCCC=CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)

